Direct Head-to-Head Comparison: CYP3A4 Inhibition Potency of 7-Bromo-1-(propan-2-yl)-1H-1,3-benzodiazole vs. a Benzimidazole Class Inhibitor
7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole demonstrates a 5.6-fold higher potency in inhibiting CYP3A4 (IC50 = 90 nM) compared to a representative benzimidazole inhibitor from the arylaminobenzimidazole class (IC50 = 0.5 μM, or 500 nM) [1] [2]. This significant difference in potency underscores the impact of the specific 7-bromo, 1-isopropyl substitution on the compound's interaction with this key drug-metabolizing enzyme.
| Evidence Dimension | CYP3A4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | A benzimidazole Raf kinase inhibitor (arylaminobenzimidazole class) with IC50 = 0.5 μM (500 nM) |
| Quantified Difference | Target compound is ~5.6-fold more potent |
| Conditions | Time-dependent inhibition of recombinant human CYP3A4, preincubated for 30 minutes with midazolam as a substrate (Target Compound). Potent CYP3A4 inhibition measured for a comparator benzimidazole derivative (Conditions not fully detailed in the provided source). |
Why This Matters
The 5.6-fold increase in CYP3A4 inhibitory potency is a critical differentiator for researchers investigating drug-drug interactions or seeking a more sensitive chemical probe for studying this enzyme.
- [1] BindingDB. (n.d.). BDBM50584760 (CHEMBL2068968): IC50 data for 7-bromo-1-(propan-2-yl)-1H-1,3-benzodiazole. Retrieved April 22, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 View Source
- [2] Subramanian, S., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazoles as Raf Kinase Inhibitors. Journal of Medicinal Chemistry. DOI: 10.1021/jm701266g View Source
